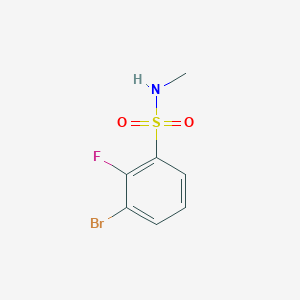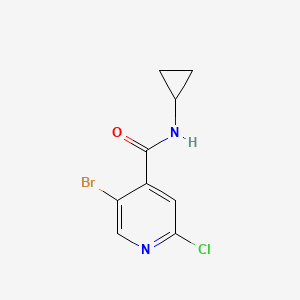
Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate, also known as 6-CNPC, is a cyclic organic compound that has been studied extensively in recent years due to its potential applications in various fields of scientific research. 6-CNPC is a highly versatile compound that has been used in a range of applications, such as medicinal chemistry, synthetic organic chemistry, and materials science.
Scientific Research Applications
Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate has been widely used in a range of scientific research applications, such as medicinal chemistry, synthetic organic chemistry, and materials science. In medicinal chemistry, Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate has been used as a starting material in the synthesis of various biologically active compounds, such as antibiotics, anti-cancer agents, and antiviral agents. In synthetic organic chemistry, Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate has been used as a key intermediate in the synthesis of various organic molecules. In materials science, Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate has been used as a building block in the synthesis of various polymers and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate is not fully understood. However, it is believed that the compound acts as a proton acceptor, which allows it to interact with nearby functional groups and form various types of complexes. In addition, Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate is believed to be an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate have not been extensively studied. However, some studies have shown that Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate is capable of inhibiting the activity of cytochrome P450 enzymes, which can lead to adverse effects on drug metabolism. In addition, Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate has been shown to be a competitive inhibitor of the enzyme acetylcholinesterase, which can lead to an increase in acetylcholine levels in the body, resulting in increased alertness and mental clarity.
Advantages and Limitations for Lab Experiments
The main advantage of using Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate in laboratory experiments is its high versatility, which allows it to be used in a variety of applications. In addition, Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate is relatively easy to synthesize and is relatively inexpensive. However, Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate is sensitive to air and light, and it can decompose easily if not stored properly.
Future Directions
There are a number of potential future directions for Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate research. For example, further research could be conducted on the biochemical and physiological effects of Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate, as well as its potential applications in medicinal chemistry and materials science. In addition, further research could be conducted on the synthesis of Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate and its potential use as a building block in the synthesis of polymers and other materials. Finally, research could be conducted on the mechanism of action of Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate and its potential to interact with other functional groups.
Synthesis Methods
Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and oxidation reactions. The most commonly used method is the condensation reaction of pyridine and chloroform, which yields Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate as the product. The reaction is typically carried out in anhydrous conditions and the product is isolated using column chromatography or recrystallization.
properties
IUPAC Name |
methyl 1-(6-chloro-5-nitropyridin-3-yl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c1-18-10(15)11(3-2-4-11)7-5-8(14(16)17)9(12)13-6-7/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDIGZHKFKFSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC(=C(N=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6305879.png)

